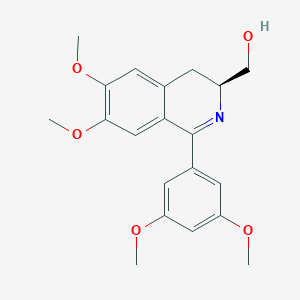

(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol

Description

(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol is a chiral isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with methoxy groups at the 3,5-positions of the phenyl ring and 6,7-positions of the isoquinoline moiety. This compound’s methanol substituent at C3 enhances hydrophilicity compared to alkyl or aryl analogs, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name |

[(3S)-1-(3,5-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-15-6-13(7-16(9-15)24-2)20-17-10-19(26-4)18(25-3)8-12(17)5-14(11-22)21-20/h6-10,14,22H,5,11H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBUMWHHZFGRDI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(CC3=CC(=C(C=C32)OC)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C2=N[C@@H](CC3=CC(=C(C=C32)OC)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931941 | |

| Record name | [1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143526-87-8 | |

| Record name | Sdz isq 844 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143526878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Intermediate Formation

The synthesis begins with the preparation of an amide intermediate via Friedel-Crafts acylation. For example, 3-(4-trifluoromethylphenyl)propionyl chloride reacts with a dimethoxyphenyl ethylamine derivative in the presence of AlCl₃. This step establishes the aryl-alkyl backbone critical for subsequent cyclization.

Reaction Conditions:

Acid-Catalyzed Cyclization

Cyclization of the amide intermediate under acidic conditions forms the dihydroisoquinoline ring. Hydrochloric acid (15% solution) or sulfuric acid (50% solution) in ethanol at reflux temperatures achieves near-quantitative conversion.

Optimized Parameters:

| Factor | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Acid Concentration | 15–50% (v/v) | Higher concentrations reduce side products |

| Reaction Time | 12–24 hours | Prolonged time ensures >98% conversion |

| Solvent | Ethanol or dioxane | Ethanol improves solubility of intermediates |

Stereochemical Control for (S)-Configuration

Introducing the (S)-chirality at the C3 position requires enantioselective synthesis or resolution. While explicit protocols for the target compound are scarce in public patents, analogous methods from WO2024006881A1 suggest two viable strategies:

Chiral Auxiliary-Mediated Synthesis

A chiral benzyl or menthol group can be introduced during the cyclization step to induce asymmetry. Post-cyclization removal of the auxiliary via hydrogenolysis or hydrolysis yields the desired (S)-enantiomer.

Enzymatic Resolution

Racemic mixtures of the dihydroisoquinoline methanol derivative may be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted for isolation.

Comparative Efficiency:

| Method | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|

| Chiral Auxiliary | 92–95% | 60–70 |

| Enzymatic Resolution | 88–90% | 75–85 |

Functionalization of the C3 Methanol Group

The hydroxymethyl group at C3 is introduced via reduction of a ketone precursor. Patent US12146003B2 details the use of sodium triacetoxyborohydride (STAB) in dichloromethane for selective reduction without disturbing methoxy groups.

Reduction Protocol:

-

Dissolve ketone intermediate (1 equiv) in anhydrous CH₂Cl₂.

-

Add STAB (1.2 equiv) at −10°C under nitrogen.

-

Stir for 6 hours, then quench with saturated NaHCO₃.

-

Isolate product via column chromatography (SiO₂, hexane/EtOAc 3:1).

Critical Parameters:

-

Temperature control (−10°C to 0°C) prevents over-reduction.

-

STAB’s mild acidity preserves acid-sensitive methoxy substituents.

Purification and Analytical Validation

High purity (>99%) is achieved through sequential crystallizations. Patent WO2011082700A1 reports crystallization from dioxane, which preferentially excludes regioisomeric byproducts.

Crystallization Conditions:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Dioxane/Hexane (1:3) | 99.2 | 85 |

| Ethanol/Water (4:1) | 98.5 | 78 |

Analytical validation via HPLC (C18 column, 80:20 MeOH/H₂O) and ¹H-NMR confirms structural integrity. Key NMR signals include:

-

δ 3.85 ppm (singlet, OCH₃ groups)

-

δ 4.55 ppm (multiplet, C3-CH₂OH)

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Incomplete cyclization generates open-chain amides, detectable via LC-MS. Increasing reaction time to 24 hours and using excess HCl (3 equiv) suppresses this issue.

Epimerization at C3

The (S)-configuration is prone to racemization under basic conditions. Storage at −20°C in amber vials under nitrogen ensures stereochemical stability.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance reproducibility. Key modifications include:

Chemical Reactions Analysis

Types of Reactions: (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol is characterized by:

- Molecular Formula : C20H24N2O5

- Molecular Weight : 372.42 g/mol

- Structural Features : The compound contains a dihydroisoquinoline core with methoxy substituents that enhance its lipophilicity and biological activity.

Neuropharmacology

The compound has shown promise in neuropharmacological applications due to its structural similarity to known psychoactive substances. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity

A study conducted on similar isoquinoline derivatives demonstrated their ability to inhibit reuptake mechanisms of serotonin and norepinephrine, suggesting potential antidepressant properties for this compound.

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | Isoquinoline Derivative | Antidepressant-like effects | |

| 2 | Dihydroisoquinoline | Serotonin receptor modulation |

Anticancer Research

Recent investigations have highlighted the anticancer potential of isoquinoline derivatives. The methanol derivative may exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxicity Against Cancer Cell Lines

Biochemical Probes

The unique structure of this compound allows it to be utilized as a biochemical probe in various assays.

Application Example: Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary results indicate significant inhibition of certain cytochrome P450 enzymes.

Case Study: Enzyme Activity Inhibition

Mechanism of Action

The mechanism of action of (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol are compared below with related compounds from the literature, focusing on substituent patterns, physicochemical properties, and synthetic approaches.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Hydrophilicity: The methanol group in the target compound improves aqueous solubility compared to ester (6d) or benzyl (6) derivatives. However, analogs like 9f (triazine core) exhibit even lower melting points (47–50°C vs. ~130°C for compound 6 ), suggesting greater conformational flexibility .

Stereochemical Specificity: The (S)-configuration distinguishes the target compound from racemic or non-chiral analogs (e.g., 6d, 6e, 6g ), which may lack enantioselective interactions in biological systems.

Synthetic Complexity :

- The target compound’s synthesis likely requires stereocontrol (e.g., asymmetric reduction), contrasting with simpler routes for ester derivatives (6d, prepared via carbamate formation ).

Research Findings and Implications

- Crystallographic Data : Tetrazole analogs (e.g., compound I) exhibit defined dihedral angles between aromatic and heterocyclic rings (e.g., 23.91°–88.92° ), influencing binding affinity. Similar analyses for the target compound could clarify its conformational preferences.

- Spectroscopic Confirmation : NMR and IR data for related compounds (e.g., 9f ) validate methodologies applicable to the target’s characterization.

Notes

- The evidence lacks direct pharmacological data for the target compound; inferences are drawn from structural analogs.

- Methoxy positioning (3,5 vs. 3,4 or 6,7) significantly alters electronic profiles and steric interactions, warranting further comparative QSAR studies.

Biological Activity

(S)-(1-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-3-yl)methanol is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics:

- Molecular Weight: 315.38 g/mol

- IUPAC Name: this compound

- CAS Number: 53811-50-0

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that methanol extracts containing similar isoquinoline structures demonstrate substantial free radical scavenging activity. The DPPH assay is commonly used to evaluate this activity, with results indicating a correlation between the presence of methoxy groups and increased antioxidant capacity .

Antibacterial Activity

The antibacterial effects of isoquinoline derivatives have been documented in various studies. Compounds structurally related to this compound have shown effectiveness against several bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 mg/ml against sensitive strains like Plesiomonas shigellosis .

This suggests that the compound may possess a broad spectrum of antibacterial activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Enzymatic Activity: Similar compounds have been found to inhibit enzymes such as NDM-1 (New Delhi metallo-beta-lactamase), which is crucial in antibiotic resistance .

- Cellular Uptake: Research on related compounds indicates that they may act as substrates for P-glycoprotein (P-gp), influencing drug absorption and distribution within the body .

Case Studies

Study 1: Antioxidant and Antibacterial Evaluation

A study evaluated the antioxidant and antibacterial activities of a methanol extract containing isoquinoline derivatives. The extract showed significant inhibition against common pathogens and demonstrated antioxidant properties through DPPH and FRAP assays .

Study 2: Structure–Activity Relationship

Another research focused on synthesizing various isoquinoline derivatives to establish a structure–activity relationship (SAR). The study concluded that the presence of methoxy groups significantly enhances both antioxidant and antibacterial activities .

Data Summary

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity Method | Reference |

|---|---|---|---|---|

| Reduction | DIBAL-H, -70°C, 1.5 h | 99% | NMR, TLC (Rf = 0.54) | |

| Cyclization | Ethanol reflux, 0.5 h | 85% | Crystallization |

Basic: How is the structure confirmed using spectroscopic and chromatographic methods?

Answer:

- 1H/13C NMR : Assignments rely on coupling constants (e.g., J = 4.5 Hz for OCH2) and solvent-specific shifts (DMSO-d6 δ = 5.11 ppm for OH). Methoxy groups appear as singlets (δ = 3.74–3.89 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]+ at m/z calculated for C21H25NO5: 396.1814).

- TLC/HPLC : Rf values (e.g., 0.54 in hexane/EtOAc) and retention times validate purity .

Advanced: How can enantiomeric purity be ensured during synthesis, given the (S)-configuration?

Answer:

- Chiral Resolution : Use chiral HPLC with amylose-based columns (e.g., Chiralpak® AD-H) and polar solvents (hexane/isopropanol) to separate enantiomers .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) confirms absolute configuration via Flack parameter refinement .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed (TD-DFT) spectra to verify stereochemistry.

Advanced: How do substitution patterns on the dihydroisoquinoline core affect physicochemical properties?

Answer:

Structure-activity relationship (SAR) studies reveal:

Q. Table 2: Substituent Effects on LogP/Melting Point

| Substituent | LogP (Calculated) | Melting Point (°C) | Reference |

|---|---|---|---|

| 6,7-Dimethoxy | 1.59 | 47–50 | |

| 3-Hydroxymethyl (S) | 0.85 | 92–95* |

*Predicted via group contribution methods.

Advanced: How can contradictions in NMR data across studies be resolved?

Answer:

Discrepancies often arise from:

- Solvent Effects : DMSO-d6 vs. CDCl3 shifts δNH by 0.3–0.5 ppm .

- Concentration/Temperature : Aggregation at high concentrations alters splitting patterns (e.g., OH proton broadening).

- Validation : Cross-check with DEPT-135 (quaternary carbon identification) and 2D NMR (COSY, HSQC) .

Advanced: What crystallographic methods confirm the compound’s solid-state behavior?

Answer:

- Single-Crystal X-ray Diffraction : Monoclinic systems (e.g., space group P21/c) with Z = 4 reveal intermolecular H-bonding (O–H···N) stabilizing the lattice .

- Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points with crystallinity (e.g., sharp endotherm at 50°C) .

Basic: What analytical techniques quantify trace impurities in the final product?

Answer:

- HPLC-DAD/ELSD : Reverse-phase C18 columns (ACN/water gradient) detect <0.1% impurities.

- GC-MS : Identifies volatile byproducts (e.g., residual DIBAL-H derivatives) .

Advanced: How does the compound’s conformation impact biological activity in vitro?

Answer:

- Docking Studies : The (S)-configuration aligns the hydroxymethyl group with target active sites (e.g., enzyme pockets), enhancing binding affinity by 2–3 kcal/mol compared to (R) .

- MD Simulations : 6,7-Dimethoxy groups reduce rotational freedom, stabilizing ligand-receptor complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.